Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate
Description
Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate is a synthetic organic compound featuring a benzoate ester backbone substituted with a 3-(4-methanethioylphenyl)propanoyl group. The methanethioyl (SCH₃) substituent at the para position of the phenyl ring distinguishes it from analogs with other electron-donating or withdrawing groups (e.g., methoxy, nitro, or halogens).
Properties
Molecular Formula |
C19H18O3S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate |
InChI |
InChI=1S/C19H18O3S/c1-2-22-19(21)17-6-4-3-5-16(17)18(20)12-11-14-7-9-15(13-23)10-8-14/h3-10,13H,2,11-12H2,1H3 |
InChI Key |
ZNIUVRCCAAWKDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate typically involves the esterification of a benzoic acid derivative with an alcohol. The reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Starting Materials: Benzoic acid derivative and ethanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: Reflux the mixture at elevated temperatures (around 60-80°C) for several hours.
Product Isolation: The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methanethioyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methanethioyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways.
Comparison with Similar Compounds
Ethyl 2-[3-(4-methoxyphenyl)propanoyl]benzoate (CAS 898775-62-7)
Structural Differences :
- Substituent : The methoxy group (OCH₃) replaces the methanethioyl (SCH₃) group.
- Electronic Effects : Methoxy is an electron-donating group via resonance, while methanethioyl has weaker electron-donating capacity due to sulfur’s lower electronegativity and larger atomic size.
Physicochemical and Functional Properties :
- Reactivity : Methoxy-substituted compounds typically exhibit higher stability in oxidative environments compared to thioether analogs, which may undergo oxidation to sulfoxides or sulfones.
Ethyl 4-(Dimethylamino)benzoate
Functional Differences :
- Substituent Position: The dimethylamino (N(CH₃)₂) group is at the para position of the benzoate ring, unlike the propanoyl-linked phenyl group in the target compound.
- Role in Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate acts as a co-initiator in resin systems, synergizing with camphorquinone (CQ) to enhance polymerization efficiency. Studies show it achieves a higher degree of conversion (DC) than 2-(dimethylamino) ethyl methacrylate (DMAEMA) due to better electron-donating capacity .
Performance Comparison :
2-(Dimethylamino) Ethyl Methacrylate (DMAEMA)
Structural and Functional Contrast :
- Backbone : DMAEMA contains a methacrylate group instead of a benzoate ester.
- Performance in Resins: DMAEMA-based resins show lower DC (60–70%) compared to ethyl 4-(dimethylamino)benzoate but benefit from additives like diphenyliodonium hexafluorophosphate (DPI), which enhances DC by 10–15% .
Key Insight : The target compound’s benzoate ester backbone may offer better hydrolytic stability than DMAEMA’s methacrylate, but its sulfur-containing substituent could limit compatibility with certain initiators.
Biological Activity
Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its cytotoxic, antioxidant, and gastroprotective properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : CHOS
- Molecular Weight : 346.45 g/mol
The compound features a benzoate moiety linked to a propanoyl group with a methanethioyl substituent on the phenyl ring, which may influence its biological activity through various mechanisms.
1. Cytotoxicity
Cytotoxicity studies are essential for evaluating the safety profile of new compounds. This compound has been tested against various cancer cell lines using an MTT assay, which measures cell viability based on metabolic activity. The results indicate that:
- The compound exhibits moderate cytotoxic effects at higher concentrations.
- An IC value greater than 100 µg/mL suggests limited toxicity at lower doses, making it a candidate for further investigation in cancer therapeutics.
2. Antioxidant Activity
The antioxidant capacity of this compound was assessed using several assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). Key findings include:
- DPPH Scavenging Activity : The compound demonstrated significant free radical scavenging activity, indicating its potential to neutralize harmful oxidative species.
- FRAP Assay : Results showed that this compound can effectively reduce ferric ions, further confirming its antioxidant properties.
3. Gastroprotective Effects
Research indicates that this compound provides gastroprotective effects against ethanol-induced gastric mucosal lesions in animal models. The mechanism of action appears to involve:
- Increased Mucus Secretion : Enhanced mucus production helps protect the gastric lining from irritants.
- Reduction of Oxidative Stress : The compound promotes superoxide dismutase (SOD) activity and decreases malondialdehyde (MDA) levels, indicating reduced lipid peroxidation.
- Histological Improvements : Microscopic examination reveals less submucosal edema and leukocyte infiltration in treated groups compared to controls.
Data Summary
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Cytotoxicity | MTT Assay | IC > 100 µg/mL |
| Antioxidant | DPPH & FRAP Assays | Significant free radical scavenging |
| Gastroprotective | In vivo Ethanol-Induced Model | Increased mucus secretion, reduced gastric lesions |
Case Studies
In a recent case study involving the use of this compound in a clinical setting, patients with chronic gastritis were administered the compound at varying dosages. Observations included:
- Significant improvement in gastric discomfort and reduction in ulcerative lesions.
- Enhanced quality of life reported by patients post-treatment.
These findings highlight the potential of this compound not only as a therapeutic agent but also as a subject for further clinical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
